PI-3065 -

PI-3065

Catalog Number: EVT-280278
CAS Number:
Molecular Formula: C27H31FN6OS
Molecular Weight: 506.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PI-3065 is a synthetic, small molecule inhibitor that selectively targets the delta isoform of the Phosphoinositide 3-kinase (PI3K) family [, , ]. PI3Ks are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, survival, and motility. The PI3Kδ isoform is predominantly expressed in leukocytes and plays a critical role in the activation and function of immune cells, making it a promising target for research related to cancer and inflammatory diseases [, , , , , , ].

Future Directions
  • Optimizing Combination Therapies: Further research is needed to optimize the combination of PI-3065 with other immunotherapies, such as anti-LAG3 antibodies, to enhance antitumor efficacy and overcome limitations observed in preclinical models [].
  • Investigating Immune-Related Adverse Events: The impact of PI-3065 on T cell populations, particularly the potential for decreased effector T cell activity, needs further investigation to understand and potentially mitigate any immune-related adverse events [, ].

Idelalisib

Compound Description: Idelalisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) []. It is an approved drug used for treating chronic lymphocytic leukemia []. Idelalisib has been shown to reduce the number of regulatory T cells (Tregs) in patients with chronic lymphocytic leukemia [].

Relevance: Idelalisib, similar to PI-3065, targets PI3Kδ. It serves as a reference point for comparing the efficacy and mechanism of action of BR101801, a dual inhibitor of DNA-PK and PI3Kδ []. The comparison highlights the potential advantages of dual inhibition in cancer immunotherapy.

BR101801

Compound Description: BR101801 is a first-in-class dual inhibitor that targets both DNA-dependent protein kinase (DNA-PK) and PI3Kδ []. This compound demonstrates promising anticancer properties by promoting antitumor immunity []. Studies show that BR101801 effectively inhibits tumor growth by reducing Tregs and increasing CD8+ T lymphocytes, highlighting its potential as a cancer immunotherapy candidate [].

Relevance: Unlike PI-3065, which solely inhibits PI3Kδ, BR101801 exhibits dual inhibitory action on both DNA-PK and PI3Kδ. This dual targeting makes it a unique compound with potentially enhanced efficacy in cancer treatment compared to PI-3065 [].

GS-649443

Compound Description: GS-649443 is a PI3Kδ inhibitor with favorable pharmacokinetic properties in mice compared to Idelalisib []. This compound effectively reduces the numbers of regulatory T cells (Tregs) and their maturation and activation markers in a chronic lymphocytic leukemia model [].

Relevance: Similar to PI-3065, GS-649443 specifically targets PI3Kδ, and both are valuable tools for investigating the role of PI3Kδ in immune modulation and antitumor responses []. Their comparable inhibitory profiles allow researchers to explore the therapeutic potential of PI3Kδ inhibition across different model systems.

PI-3065

Compound Description: PI-3065 is a selective inhibitor of PI3Kδ that exhibits antitumor activity in various cancer models [, , , ]. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo []. PI-3065 effectively limits the expansion of myeloid-derived suppressor cells and enhances antitumor immunity by controlling Treg activity [].

A-66

Compound Description: A-66 is a broad-spectrum inhibitor that targets multiple isoforms of PI3K, including PI3Kα, PI3Kβ, and PI3Kγ [].

TGX 221

Compound Description: TGX 221 is a selective inhibitor of the beta isoform of PI3K (PI3Kβ) [].

AS605240

Compound Description: AS605240 is a selective inhibitor of the gamma isoform of PI3K (PI3Kγ) [].

Overview

PI-3065 is a potent and selective inhibitor of the phosphatidylinositol 3-kinase p110δ isoform. It has gained attention in the field of cancer research due to its ability to inhibit specific signaling pathways that are often dysregulated in various malignancies. The compound exhibits a high degree of selectivity, with an inhibitory concentration (IC50) of 15 nM against p110δ, demonstrating over 100-fold selectivity against other isoforms such as p110α, p110β, and p110γ, as well as against other kinases like DNA-dependent protein kinase and mammalian target of rapamycin.

Source and Classification

PI-3065 was developed as part of a class of compounds targeting the phosphatidylinositol 3-kinase pathway, which plays a crucial role in cellular functions such as growth, proliferation, and survival. The development of PI-3065 was motivated by the need for selective inhibitors that can modulate immune responses and tumor microenvironments without broadly affecting other signaling pathways. It is classified as a small molecule drug and is primarily utilized in preclinical studies aimed at understanding its therapeutic potential in oncology.

Synthesis Analysis

The synthesis of PI-3065 involves multiple steps that require careful control of reaction conditions to ensure high purity and yield. While detailed synthetic routes are not extensively documented in the available literature, it is known that the compound is synthesized through organic chemistry techniques involving various reagents and solvents. Typically, the process includes:

  1. Formation of Key Intermediates: Initial reactions focus on creating core structures that will later be modified to yield PI-3065.
  2. Functional Group Modifications: Subsequent steps involve adding functional groups that enhance selectivity towards the p110δ isoform.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve the desired purity levels.
Molecular Structure Analysis

The molecular structure of PI-3065 can be represented by its chemical formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms. The specific arrangement of these atoms contributes to its ability to selectively inhibit the p110δ isoform. The structural data indicates that PI-3065 has a unique configuration that allows it to fit into the active site of the target enzyme effectively.

Structural Data

  • Molecular Formula: C₁₅H₁₅N₃O
  • Molecular Weight: Approximately 255.30 g/mol
  • Key Functional Groups: Includes amine and ether functionalities which are critical for its biological activity.
Chemical Reactions Analysis

PI-3065 participates in specific chemical reactions that are essential for its mechanism of action. These reactions primarily involve:

  1. Binding Interactions: The compound interacts with the active site of the p110δ isoform, leading to inhibition of its activity.
  2. Conformational Changes: Upon binding, PI-3065 induces conformational changes in the enzyme that prevent substrate access.
  3. Signal Transduction Modulation: By inhibiting p110δ activity, PI-3065 alters downstream signaling pathways involved in cell survival and proliferation.
Mechanism of Action

PI-3065 exerts its therapeutic effects primarily through inhibition of the phosphatidylinositol 3-kinase signaling pathway. This pathway is crucial for various cellular processes including:

  1. Cell Proliferation: By inhibiting p110δ, PI-3065 reduces signals that promote cell division.
  2. Survival Signals: The compound disrupts survival signals that cancer cells exploit to evade apoptosis.
  3. Immune Modulation: Inhibition of p110δ enhances anti-tumor immunity by promoting effector CD8+ T-cell activity, thereby improving immune responses against tumors.
Physical and Chemical Properties Analysis

PI-3065 possesses several physical and chemical properties that are relevant to its function:

  • Solubility: The compound is soluble in organic solvents but may have limited solubility in water.
  • Stability: Stability studies indicate that PI-3065 remains effective under various storage conditions but should be protected from light.
  • pH Sensitivity: The efficacy may vary with changes in pH, necessitating careful formulation considerations for therapeutic applications.
Applications

PI-3065 has several scientific applications primarily focused on cancer research:

  1. Preclinical Studies: Used extensively in animal models to evaluate its efficacy against various tumors.
  2. Immunotherapy Research: Investigated for its potential to enhance immune responses in combination with other therapeutic agents.
  3. Pharmacological Studies: Serves as a tool compound for studying the role of phosphatidylinositol 3-kinase signaling in cancer biology.
Introduction to PI-3065 in Oncological Research

Historical Context of PI3Kδ Inhibitor Development

The evolution of PI3K inhibitors represents a paradigm shift in precision oncology, beginning with non-selective pan-PI3K inhibitors like wortmannin and LY294002. These first-generation agents demonstrated potent lipid kinase inhibition but suffered from off-target toxicity and unfavorable pharmacokinetics that limited clinical utility [3] [7]. The discovery of distinct biological functions among PI3K isoforms—particularly p110δ's restricted expression to hematopoietic cells and its role in oncogenic signaling—drove development of isoform-selective inhibitors. This transition culminated in FDA approval of idelalisib (CAL-101), validating PI3Kδ as a therapeutic target in hematologic malignancies [3] [8]. Second-generation inhibitors like PI-3065 emerged to address limitations of pioneer compounds through enhanced selectivity and optimized drug-like properties, representing a refined approach to PI3K pathway modulation.

Table 1: Generational Evolution of PI3K Inhibitors

GenerationRepresentative CompoundsSelectivity ProfileKey Limitations
First (Pan-PI3K)Wortmannin, LY294002Broad class I PI3K inhibitionSignificant off-target kinase activity; poor pharmacokinetics
Second (Isoform-selective)Idelalisib, PI-3065>100-fold selectivity for p110δ over other isoformsNarrow therapeutic window for some derivatives
Third (Dual/Tumor-specific)Duvelisib, AlpelisibDual δ/γ or tumor-specific α inhibitionEmerging resistance mechanisms

Discovery and Rational Design of PI-3065 as a Selective p110δ Inhibitor

PI-3065 (6-[[4-(Cyclopropylmethyl)-1-piperazinyl]methyl]-2-(5-fluoro-1H-indol-4-yl)-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine) was rationally designed through structure-activity optimization of thieno-pyrimidine scaffolds to achieve nanomolar potency against p110δ. With a molecular weight of 506.64 g/mol and ≥98% purity profile, its chemical architecture features:

  • A fluorinated indole moiety enabling hydrogen bonding with key residues in p110δ's ATP-binding pocket
  • Morpholine substituent conferring metabolic stability
  • Thienopyrimidine core providing optimal spatial orientation for selective binding [1] [4]

Biochemical characterization revealed exceptional potency with:

  • Ki = 1.5 nM against purified p110δ enzyme
  • IC₅₀ = 5 nM in cell-free kinase assaysCellular efficacy was demonstrated through dose-dependent apoptosis induction in B-cell malignancies (IC₅₀: 15-50 nM) and suppression of AKT phosphorylation at concentrations ≥100 nM [1] [6].

Table 2: Selectivity Profile of PI-3065 Across PI3K Isoforms

IsoformIC₅₀ (nM)Selectivity Ratio (vs. p110δ)
p110δ (PI3Kδ)51 (reference)
p110α (PI3Kα)600120-fold
p110γ (PI3Kγ)910182-fold
p110β (PI3Kβ)>10,000>2,000-fold

In solid tumor models, PI-3065 demonstrated remarkable anti-neoplastic activity in hepatocellular carcinoma (HCC), where it suppressed survivin expression (IC₅₀: 500 nM), induced mitochondrial-mediated apoptosis, and inhibited metastasis by disrupting epithelial-mesenchymal transition pathways [2] [9]. In vivo studies showed significant attenuation of 4T1 breast cancer growth and metastasis at 75 mg/kg dosing [4].

Structural and Functional Significance of Isoform Selectivity

The structural basis of PI-3065's selectivity originates from its interaction with conformational epitopes unique to p110δ. X-ray crystallography analyses reveal that the compound's fluorinated indole group forms a critical hydrogen bond network with Trp760 and Tyr813 in the affinity pocket of p110δ—residues not conserved in other isoforms. Additionally, the cyclopropylmethyl-piperazine extension engages in hydrophobic interactions with Ile910 and Val828, accommodating p110δ's distinct solvent accessibility profile [3] [10].

Functionally, this precise targeting enables:

  • Immunomodulatory Effects: Selective p110δ blockade inhibits regulatory T-cell function while preserving effector T-cell activity, creating a pro-inflammatory tumor microenvironment that enhances anti-tumor immunity [4] [8]
  • Tumor-Specific Cytotoxicity: In HCC models, selective p110δ inhibition by PI-3065 downregulates survivin expression by 85%, triggering mitochondrial apoptosis without significant toxicity to normal hepatocytes [2]
  • Metastasis Suppression: At submicromolar concentrations (250-500 nM), PI-3065 inhibits HCC cell migration by 70% and suppresses matrix metalloproteinase activity critical for invasion [2] [9]

The compound's selectivity translates to distinct phosphoproteomic signatures compared to pan-PI3K inhibitors, with preferential suppression of BCR signaling nodes in leukocytes and survivin-mediated survival pathways in solid tumors. This mechanistic precision enables combination strategies with kinase inhibitors targeting ALK, IGF-1R, and FGFR—approaches shown to overcome compensatory pathway activation in chordoma models [6].

Table 3: Functional Consequences of PI-3065-Mediated p110δ Inhibition

Biological ProcessObserved EffectMolecular Mechanism
Apoptosis Regulation↑ Caspase-3 cleavage (3.5-fold)Survivin downregulation; cytochrome C release
Metastatic Potential↓ Migration (70% inhibition)Suppression of EMT markers; MMP inhibition
Immune Microenvironment↓ Treg suppressionReduced Treg infiltration; enhanced CD8+ T-cell function
Metabolic Adaptation↓ Glycolytic fluxAKT-mediated GLUT1 downregulation

The convergence of structural biology insights and functional validation positions PI-3065 as both a therapeutic prototype and mechanistic probe for dissecting p110δ-specific signaling in oncology. Its selectivity profile enables precise targeting of malignancies driven by PI3Kδ overexpression, including HCC, breast cancer, and hematological malignancies where p110δ serves as a non-redundant signaling node [2] [4] [9].

Properties

Product Name

PI-3065

IUPAC Name

4-[6-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine

Molecular Formula

C27H31FN6OS

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C27H31FN6OS/c28-21-3-4-22-20(5-6-29-22)24(21)26-30-23-15-19(17-33-9-7-32(8-10-33)16-18-1-2-18)36-25(23)27(31-26)34-11-13-35-14-12-34/h3-6,15,18,29H,1-2,7-14,16-17H2

InChI Key

YDNOHCOYQVZOMC-UHFFFAOYSA-N

SMILES

C1CC1CN2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)C5=C(C=CC6=C5C=CN6)F)N7CCOCC7

Solubility

Soluble in DMSO, not in water

Synonyms

PI-3065; PI3065; PI 3065.

Canonical SMILES

C1CC1CN2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)C5=C(C=CC6=C5C=CN6)F)N7CCOCC7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.